N-(2-Thiophen-3-ylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Thiophen-3-ylpropyl)prop-2-enamide: is an organic compound that features a thiophene ring attached to a propyl chain, which is further connected to a prop-2-enamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophen-3-ylpropyl)prop-2-enamide typically involves the reaction of 2-thiophen-3-ylpropan-1-amine with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond between the amine and the acryloyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Thiophen-3-ylpropyl)prop-2-enamide can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the carbon-carbon double bond in the prop-2-enamide group, resulting in the formation of N-(2-Thiophen-3-ylpropyl)propionamide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: N-(2-Thiophen-3-ylpropyl)propionamide.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Chemistry: N-(2-Thiophen-3-ylpropyl)prop-2-enamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the interactions of thiophene-containing molecules with biological systems. It may serve as a model compound for investigating the behavior of thiophene derivatives in biological environments.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The thiophene ring is a common motif in many drugs, and this compound could be a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of materials with specific electronic properties, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-(2-Thiophen-3-ylpropyl)prop-2-enamide depends on its specific application. In general, the thiophene ring can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The prop-2-enamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
N-(2-Thiophen-2-ylpropyl)prop-2-enamide: Similar structure but with the thiophene ring attached at the 2-position.
N-(2-Furylpropyl)prop-2-enamide: Contains a furan ring instead of a thiophene ring.
N-(2-Pyridylpropyl)prop-2-enamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness: N-(2-Thiophen-3-ylpropyl)prop-2-enamide is unique due to the specific positioning of the thiophene ring and the prop-2-enamide group. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-thiophen-3-ylpropyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-3-10(12)11-6-8(2)9-4-5-13-7-9/h3-5,7-8H,1,6H2,2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCODKCXNIPFPIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.